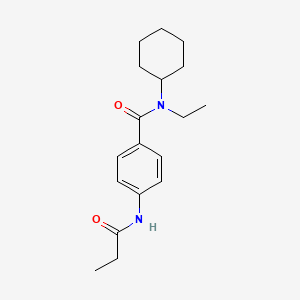![molecular formula C20H24ClN3O4S B4235443 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4235443.png)
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
Descripción general
Descripción
The compound “1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a piperidine ring, and an amide group .
Molecular Structure Analysis
The molecular formula of the compound is C21H26ClN3O6S2 . This indicates that the compound contains 21 carbon atoms, 26 hydrogen atoms, one chlorine atom, three nitrogen atoms, six oxygen atoms, and two sulfur atoms. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sildenafil sulfonyl esters were synthesized as potential genotoxic impurities related to sildenafil. These compounds include:
The synthesis and characterization of these sulfonyl esters were conducted using various spectroscopic techniques, such as liquid chromatography-mass spectrometry (LCMS), mass spectrometry, proton nuclear magnetic resonance (1H NMR), and Fourier-transform infrared spectroscopy (FT-IR). These efforts aimed to ensure regulatory compliance and safety in the active pharmaceutical ingredient .
Pharmaceutical Industry Applications
a. Regulatory Importance: Sildenafil sulfonyl esters hold regulatory significance as potential genotoxic impurities. Their identification and characterization are crucial for maintaining drug quality and safety. Impurities exceeding 0.1% must be thoroughly assessed according to International Conference on Harmonization (ICH) guidelines .
b. Co-Injection Studies: Co-injection studies involving sildenafil and its sulfonyl esters help evaluate their interactions and potential impact on drug effectiveness. Analytical performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), system suitability testing, and relative retention factor, are essential .
Research and Development
a. Derivative of Sildenafil: Sildenafil sulfonyl ester is a derivative of sildenafil, sharing structural similarities. Researchers explore its pharmacological properties, potential therapeutic applications, and interactions with other compounds.
b. Targeted Drug Delivery: Due to its structural features, sildenafil sulfonyl ester could serve as a carrier for targeted drug delivery. Researchers investigate its ability to enhance drug transport to specific tissues or cells.
c. Anti-Inflammatory Effects: Sildenafil derivatives may exhibit anti-inflammatory properties. Studies explore their impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
d. Anticancer Potential: Given the link between genotoxicity and cancer, researchers assess whether sildenafil sulfonyl esters have anticancer effects. In vitro and in vivo studies examine their impact on cancer cell lines and tumor growth.
e. Cardiovascular Applications: Sildenafil itself has cardiovascular effects beyond treating erectile dysfunction. Investigating the sulfonyl ester derivatives’ impact on blood vessels, platelet function, and cardiac health is essential.
f. Neuroprotection: Sildenafil derivatives may offer neuroprotective effects. Researchers explore their potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s.
g. Metabolic Disorders: Considering the compound’s structure, investigations focus on its role in metabolic disorders such as diabetes or obesity.
Propiedades
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-18-7-6-16(21)13-19(18)29(26,27)24-11-8-15(9-12-24)20(25)23-14-17-5-3-4-10-22-17/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDPDPHKHFXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(benzylthio)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4235364.png)
![8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4235370.png)

![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)
![methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4235388.png)

![2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4235399.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4235406.png)
![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)

![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4235467.png)